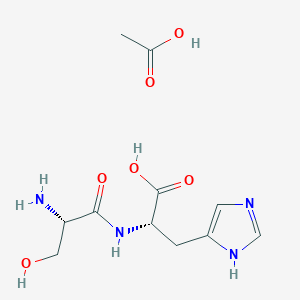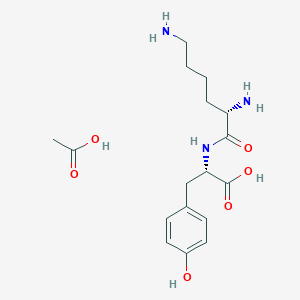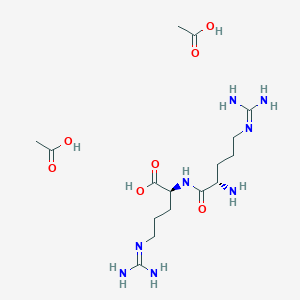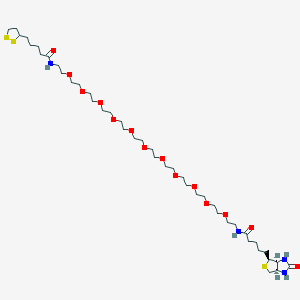
Polyethylene Glycol-bound Ruthenium Carbene Complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Polyethylene Glycol-bound Ruthenium Carbene Complex is a compound extensively utilized in the biomedical industry . It is prepared from functionalized styrene and Grubbs catalyst . This complex exhibits remarkable stability and catalyzes the ring-closing metathesis of a variety of α, ω-dienes, leading to the formation of five-, six-, seven-, and eight-membered carbo- and heterocycles .
Synthesis Analysis
The synthesis of the this compound involves the exchange of benzylidene ligand of commercially available Grubbs catalysts with an appropriate soluble-polymer supported ligand . This leads to new boomerang type catalysts either of the Grubbs or the Hoveyda type . These catalysts, supported on poly (ethylene glycol) (PEG), were fully characterized by solution NMR and MALDI mass spectrometry .Molecular Structure Analysis
The molecular structure of the this compound is characterized by solution NMR and MALDI mass spectrometry . The complex is prepared from functionalized styrene and Grubbs catalyst .Chemical Reactions Analysis
The this compound exhibits remarkable stability and catalyzes the ring-closing metathesis of a variety of α, ω-dienes . It leads to the formation of five-, six-, seven-, and eight-membered carbo- and heterocycles .Physical And Chemical Properties Analysis
The this compound exhibits remarkable stability . It is soluble and can be completely recovered and repeatedly reused (up to eight runs) with minimal loss of activity .Aplicaciones Científicas De Investigación
Catalytic Applications
Ruthenium complexes, including those involving carbene ligands, are pivotal in catalysis, particularly in olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that forms carbon-carbon double bonds, and ruthenium carbene complexes serve as catalysts in these processes. Ruthenium vinyl carbene intermediates are critical for enyne metathesis, a subset of olefin metathesis, which has been thoroughly reviewed with a focus on vinyl carbene reactivity and synthetic applications (Diver, 2007). Additionally, ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been highlighted for their pre-catalytic applications in metathesis reactions, showcasing their effectiveness in asymmetric catalysis and their stability in various solvents, including ionic liquids (Drǎgutan, Dragutan, & Demonceau, 2005).
Material Science and Polymer Chemistry
Polyethylene glycol (PEG) has demonstrated significant promise in material science, particularly in the repair of spinal cord injuries. PEG's biodegradable and water-soluble nature allows it to resist nerve fiber degeneration, reduce inflammatory responses, and promote angiogenesis when coupled with polymers or hydrogels. This versatility highlights PEG's potential in neural regeneration research and its ability to act as a carrier for bioactive molecules to injury sites (Kong et al., 2017). The synthesis and mechanical properties of amphiphilic hydrogels based on PEG and polycaprolactone (PCL) have also been reviewed for bioapplications, demonstrating the significance of these materials in creating injectable hydrogels and tissue scaffolds (Dabbaghi et al., 2021).
Drug Delivery Systems
The role of PEG in drug delivery systems, particularly those involving block copolymers for nanocarrier applications, is well-documented. PEGylation, the process of attaching PEG polymers to drugs or nanocarriers, enhances the solubility, stability, and biocompatibility of therapeutic agents, making it a cornerstone in the development of drug delivery systems (Jain & Jain, 2008). The in vivo pharmacokinetics of block copolymers containing PEG used in nanocarrier drug delivery systems have also been reviewed, emphasizing the importance of understanding the absorption, distribution, metabolism, and excretion of these copolymers to evaluate their safety and efficacy (Yin et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of the Polyethylene Glycol-bound Ruthenium Carbene Complex is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
The this compound acts as a catalyst for ring-closing olefin metathesis . Metathesis is a reaction in which two compounds exchange parts to form new compounds. In the case of olefin metathesis, the complex facilitates the breaking and reforming of carbon-carbon double bonds in the olefins, leading to the formation of new olefins .
Biochemical Pathways
The primary biochemical pathway affected by this complex is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins. The downstream effects of this pathway can vary widely depending on the specific olefins involved in the reaction.
Pharmacokinetics
For instance, it is a solid at 20°C and should be stored under inert gas
Result of Action
The result of the action of the this compound is the formation of new olefins through the process of ring-closing metathesis . This can lead to the synthesis of a wide variety of new compounds, depending on the specific olefins involved in the reaction.
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, suggesting that it may be less effective or stable in environments with high temperatures or oxygen levels . Additionally, it should be stored under inert gas, indicating that it may be sensitive to certain gases .
Safety and Hazards
The Polyethylene Glycol-bound Ruthenium Carbene Complex can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are advised .
Direcciones Futuras
The Polyethylene Glycol-bound Ruthenium Carbene Complex has shown potential in the synthesis of natural products via olefin metathesis . As ruthenium is the cheapest noble metal and can be extensively used to synthesize a variety of catalysts, particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers and agrochemicals through this catalysis .
Propiedades
IUPAC Name |
dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O6.C18H33P.2ClH.Ru/c1-5-14-12-15(6-7-16(14)23-13(2)3)24-18(20)9-8-17(19)22-11-10-21-4;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1,5-7,12-13H,8-11H2,2-4H3;16-18H,1-15H2;2*1H;/q-1;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHJCPWOCEMLO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H57Cl2O6PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)


